2,4,6-Tris(4-carboxyphenyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-carboxyphenyl)anisole is an organic compound with the molecular formula C28H20O7. It is a complex molecule featuring a central anisole group substituted with three carboxyphenyl groups at the 2, 4, and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-carboxyphenyl)anisole typically involves the reaction of anisole with 4-carboxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-carboxyphenyl)anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-carboxyphenyl)anisole has several scientific research applications:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biosensors.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(4-carboxyphenyl)anisole involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, facilitating reactions such as catalysis and gas adsorption.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: Similar structure but with a triazine core instead of anisole.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Contains pyridyl groups instead of carboxyphenyl groups.
Uniqueness
2,4,6-Tris(4-carboxyphenyl)anisole is unique due to its specific combination of anisole and carboxyphenyl groups, which provides distinct properties such as enhanced stability and reactivity in various chemical processes. Its ability to form stable complexes with metal ions makes it particularly valuable in material science and catalysis .
Eigenschaften
Molekularformel |
C28H20O7 |
---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
4-[3,5-bis(4-carboxyphenyl)-4-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C28H20O7/c1-35-25-23(17-4-10-20(11-5-17)27(31)32)14-22(16-2-8-19(9-3-16)26(29)30)15-24(25)18-6-12-21(13-7-18)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34) |
InChI-Schlüssel |
RFPWQQRSTPZYFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.